Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester
Description
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a benzenecarbothioic acid moiety, an acetyloxy group, and a thiadiazolyl ester, making it a subject of interest for researchers.
Properties
CAS No. |
86911-01-5 |
|---|---|
Molecular Formula |
C18H13ClN4O3S3 |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
[2-[[5-[(4-chlorophenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate |
InChI |
InChI=1S/C18H13ClN4O3S3/c1-10(24)26-14-5-3-2-4-13(14)15(25)28-18-23-22-17(29-18)21-16(27)20-12-8-6-11(19)7-9-12/h2-9H,1H3,(H2,20,21,22,27) |
InChI Key |
WZYOJNWBDZUBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, including the formation of the benzenecarbothioic acid derivative, the introduction of the acetyloxy group, and the coupling with the thiadiazolyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with varying functional groups.
Scientific Research Applications
Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent or biochemical tool.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are explored for use in industrial processes, such as catalysis, materials science, and chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new applications and optimizing its use in research and industry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-chlorophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester include other benzenecarbothioic acid derivatives, acetyloxy-substituted compounds, and thiadiazolyl esters. These compounds share structural similarities but may differ in their reactivity, stability, and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
